molecular formula C10H11N5O B13299602 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide

Cat. No.: B13299602
M. Wt: 217.23 g/mol
InChI Key: OSMRPWIYGLORIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide is a triazole-containing acetamide derivative characterized by a 2H-1,2,3-triazole ring attached to a para-substituted phenyl group and an acetamide side chain.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

2-amino-N-[4-(triazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C10H11N5O/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15/h1-6H,7,11H2,(H,14,16)

InChI Key

OSMRPWIYGLORIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)N2N=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Functionalization of the Amino Group

The primary amine (-NH₂) in the acetamide moiety participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (RCOCl) in dichloromethane (DCM) to form secondary amides (yields: 70–85% ) .

  • Alkylation : Undergoes alkylation with alkyl halides (R-X) in the presence of Et₃N, yielding N-alkylated derivatives .

  • Condensation : Forms Schiff bases with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions .

Example Reaction Table :

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, DCM, Et₃NN-Acetyl derivative82%
AlkylationMethyl iodide, Et₃NN-Methylacetamide75%
Schiff Base4-Cl-Benzaldehyde, HClImine derivative68%

Triazole Ring Reactivity

The 1,2,3-triazole ring exhibits stability under acidic/basic conditions but participates in:

  • Electrophilic Substitution : Bromination at the triazole’s 4-position using Br₂ in DCM (yield: 65–70% ) .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Ar-B(OH)₂) catalyzed by Pd(OAc)₂/K₂CO₃ in THF/H₂O (yields: 82–91% ) .

Notable Example :

text
Triazole-Ar-Br + Ar'-B(OH)₂ → Triazole-Ar-Ar' (Post-functionalization)

Unexpected Byproducts

During synthesis, competitive pathways may yield:

  • Di-N-BOC Derivatives : Overprotection of amines with di-tert-butyl dicarbonate (BOC₂O) necessitates chromatographic separation .

  • Thiourea Formation : Reaction intermediates (e.g., isothiocyanates) may react with residual ammonia, forming thioureas (mitigated by controlled stoichiometry) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Hydrolysis : Susceptible to acidic hydrolysis (HCl, 100°C) cleaving the acetamide bond to regenerate the free amine and acetic acid .

Key Mechanistic Insights

  • Click Chemistry : The CuAAC reaction proceeds via a stepwise mechanism involving copper-acetylide formation, azide coordination, and cyclization .

  • Amide Bond Stability : The acetamide linkage resists nucleophilic attack under physiological conditions, enhancing its utility in drug design .

Scientific Research Applications

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, π-stacking, and other interactions with biological molecules, influencing various pathways and processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features and Properties
Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Biological Activity/Application References
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide 2H-1,2,3-triazolyl-phenyl, acetamide ~260.28 (calculated) Hypothesized kinase/CNS modulation
OSU03012 Pyrazolyl-phenyl, trifluoromethyl, phenanthrene 499.48 PDK1 inhibitor, anticancer activity
9c (from ) Bromophenyl-thiazole, benzimidazole-triazole 537.43 α-Glucosidase inhibition (docking studies)
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide Fluorophenyl, sulfanyl-triazole, isopropylphenyl 413.47 Not reported (structural analog)
N-(2-(2H-1,2,3-triazol-2-yl)thiophen-3-yl)-2-(4-methoxyphenyl)acetamide Thiophen-triazole, methoxyphenyl 342.40 JNK1/JNK3 inhibition
Key Observations:

Triazole Substitution : The 2H-1,2,3-triazole in the target compound differs from 1,2,4-triazoles in analogs (e.g., ), which alter hydrogen-bonding patterns and steric effects .

Pharmacological Potential

  • Kinase Inhibition : The JNK1/JNK3 inhibitory activity of N-(2-(2H-1,2,3-triazol-2-yl)thiophen-3-yl)-2-(4-methoxyphenyl)acetamide () suggests that the target compound’s triazole-phenyl scaffold could similarly modulate kinase pathways .
  • Antidiabetic Activity : Compound 9c demonstrated strong docking affinity for α-glucosidase, a target for diabetes management, highlighting the therapeutic relevance of triazole-acetamide hybrids .

Biological Activity

2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring attached to a phenyl group and an acetamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
IUPAC Name2-amino-N-[4-(triazol-2-yl)phenyl]acetamide
Molecular FormulaC11H12N4O
CAS Number1251922-84-5
SolubilitySoluble in DMF and DMSO

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated its potential to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For instance, a derivative with similar structural features exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. Triazole compounds are known to interact with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. Molecular docking studies suggest that this compound can bind effectively to the active sites of these enzymes, potentially leading to therapeutic applications in Alzheimer's disease .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with target biomolecules. This allows for effective inhibition of enzyme activity or disruption of protein-protein interactions. The presence of the triazole ring enhances its binding affinity and specificity towards biological targets .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results showed comparable or superior antimicrobial activity against resistant strains .
  • Cytotoxicity Against Cancer Cells : A derivative was tested on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound's structural features contributed significantly to its anticancer properties .
  • Enzyme Interaction Studies : Molecular docking simulations indicated that the compound binds effectively to AChE with a binding energy suggesting strong interactions at the active site. This provides insights into its potential role as a therapeutic agent for cognitive disorders .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide?

Methodological Answer:
The compound is typically synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a "click chemistry" approach. Key steps include:

  • Precursor Preparation : Reacting 2-azido-N-phenylacetamide (synthesized from 2-chloro-N-phenylacetamide and NaN₃ in toluene/water under reflux ) with a terminal alkyne derivative.
  • Cycloaddition : Using catalytic CuSO₄·5H₂O and sodium ascorbate in a polar solvent (e.g., DMSO/H₂O) to regioselectively form the 1,2,3-triazole ring .
  • Purification : Isolation via column chromatography or crystallization, monitored by TLC (hexane:ethyl acetate = 9:1) .

Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?

Methodological Answer:
The CuAAC reaction inherently favors 1,4-regioselectivity due to copper coordination. For alternative regioselectivity (e.g., 1,5-substituted triazoles):

  • Catalyst-Free Conditions : Use thermal or ruthenium-catalyzed methods, though yields may drop .
  • Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
  • Steric/Electronic Tuning : Modify alkyne/azide substituents to influence cycloaddition kinetics .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., 1H shifts at δ 7.5–8.5 ppm for triazole protons) .
  • FT-IR : Identify acetamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]+ peak) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation (e.g., methylene chloride) to obtain diffraction-quality crystals .
  • Hydrogen Bonding Analysis : Identify dimeric R₂²(10) motifs via N–H···O interactions in the acetamide group .
  • Dihedral Angle Measurement : Assess steric repulsion between the triazole and phenyl rings (e.g., angles ~80° between planes) .

Basic: What biological activities are associated with triazole-containing acetamides?

Methodological Answer:
Initial screening often focuses on:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Molecular docking studies targeting kinases or proteases .

Advanced: How can contradictory bioactivity data be resolved?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with gradient concentrations to confirm IC₅₀ trends .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .
  • Targeted Mutagenesis : Engineer bacterial/cancer cell lines to isolate resistance mechanisms .

Basic: What computational tools aid in designing derivatives of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS) .
  • QSAR Modeling : Corrogate substituent effects on bioactivity using descriptors like logP and HOMO-LUMO gaps .

Advanced: How are reaction pathways optimized using ICReDD’s computational-experimental loop?

Methodological Answer:

  • Reaction Path Search : Employ quantum chemical methods (e.g., Gaussian) to map energy landscapes .
  • Machine Learning : Train models on historical data to predict optimal solvent/catalyst combinations .
  • Feedback Integration : Refine calculations using experimental yields and purity data .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • TLC Monitoring : Hexane:ethyl acetate (9:1) to track reaction progress .
  • Elemental Analysis : Verify C/H/N/O ratios within ±0.4% of theoretical values .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) .

Advanced: What strategies improve yield in large-scale syntheses?

Methodological Answer:

  • Flow Chemistry : Enhance heat/mass transfer for azide-alkyne reactions .
  • Green Solvent Screening : Replace DMSO with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Immobilization : Use Cu nanoparticles on silica to reduce metal leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.